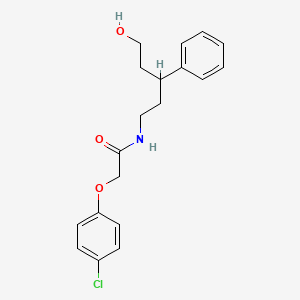
2-(4-chlorophenoxy)-N-(5-hydroxy-3-phenylpentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5-hydroxy-3-phenylpentyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and boost fat burning.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Global Trends and Studies on 2,4-D Herbicide Toxicity : A scientometric review highlighted the rapid advancements in toxicology and mutagenicity studies of 2,4-D, a chlorophenoxy herbicide. Research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target aquatic species. This review underscores the importance of future research on molecular biology aspects of 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Chlorophenols in Waste Incineration : Chlorophenols (CPs), including 2,4-dichlorophenoxyacetic acid (2,4-D), are significant precursors to dioxins in thermal processes such as municipal solid waste incineration. The review discusses CP concentration values, potential precursors, and dioxins, highlighting the correlation between CP and CBz concentrations and the importance of understanding CP formation pathways to mitigate dioxin production (Peng et al., 2016).
Biodegradation of Chlorophenols : Research on the biodegradation of man-made polychlorinated phenols like PCP by bacteria in soils worldwide, despite their recent introduction, emphasizes the adaptability and potential of microbial communities to degrade chlorophenoxy compounds. This suggests avenues for bioremediation and natural attenuation strategies in contaminated environments (Crawford, Jung, & Strap, 2007).
Herbicide 2,4-D in Agricultural Environments : This review discusses the behavior of 2,4-D in agricultural settings and microbial aspects of its biodegradation. Emphasizing the role of microorganisms in degrading 2,4-D and its metabolite 2,4-dichlorophenol (2,4-DCP), the article underscores the importance of microbial remediation in mitigating environmental pollution caused by such herbicides (Magnoli et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-hydroxy-3-phenylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c20-17-6-8-18(9-7-17)24-14-19(23)21-12-10-16(11-13-22)15-4-2-1-3-5-15/h1-9,16,22H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZNKXTZOIMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)COC2=CC=C(C=C2)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

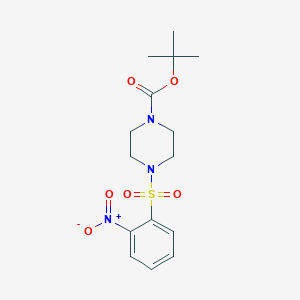
![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)
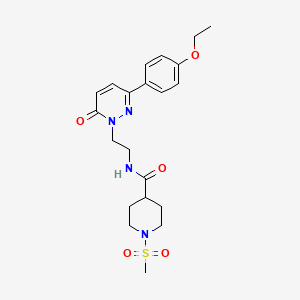
![2-(5-chloro-2-methylphenyl)-4-(2-oxo-2-phenylethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2596725.png)
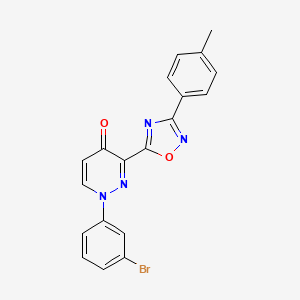
![6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2596727.png)
![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)

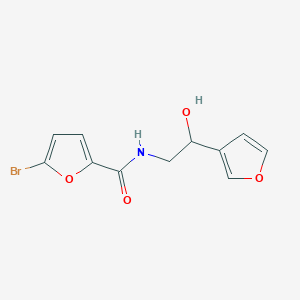

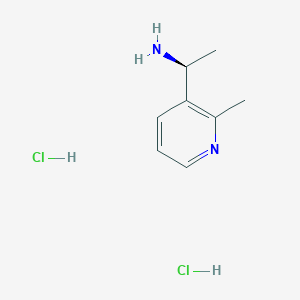


![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)